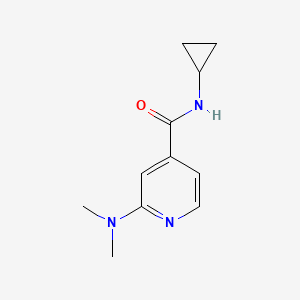
N-cyclopropyl-2-(dimethylamino)pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-2-(dimethylamino)pyridine-4-carboxamide, also known as CDAP or CPDC, is a chemical compound that has gained significant attention in the field of organic synthesis and medicinal chemistry. This compound is a potent catalyst for a variety of chemical reactions, and it has been found to have a variety of potential applications in the development of new drugs and materials.
Mécanisme D'action
The mechanism of action of N-cyclopropyl-2-(dimethylamino)pyridine-4-carboxamide is not fully understood, but it is believed to act as a Lewis acid catalyst, promoting the formation of reactive intermediates in chemical reactions. N-cyclopropyl-2-(dimethylamino)pyridine-4-carboxamide has been found to be particularly effective for reactions involving carbonyl compounds, and it has been shown to have a high degree of enantioselectivity in many reactions.
Biochemical and Physiological Effects
N-cyclopropyl-2-(dimethylamino)pyridine-4-carboxamide has not been extensively studied for its biochemical and physiological effects, but it has been found to be relatively non-toxic and biocompatible. In addition, N-cyclopropyl-2-(dimethylamino)pyridine-4-carboxamide has been shown to be stable under a wide range of conditions, making it a useful tool for many applications in the laboratory.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclopropyl-2-(dimethylamino)pyridine-4-carboxamide has several advantages for use in laboratory experiments. It is a highly effective catalyst for a variety of chemical reactions, and it has been found to be relatively non-toxic and biocompatible. In addition, N-cyclopropyl-2-(dimethylamino)pyridine-4-carboxamide is stable under a wide range of conditions, making it a useful tool for many applications in the laboratory. However, N-cyclopropyl-2-(dimethylamino)pyridine-4-carboxamide can be expensive to synthesize, and it may not be suitable for all types of chemical reactions.
Orientations Futures
There are many potential future directions for research on N-cyclopropyl-2-(dimethylamino)pyridine-4-carboxamide. One area of interest is the development of new synthetic methods using N-cyclopropyl-2-(dimethylamino)pyridine-4-carboxamide as a catalyst. In addition, N-cyclopropyl-2-(dimethylamino)pyridine-4-carboxamide may have potential applications in the development of new drugs for the treatment of cancer and other diseases. Further research is needed to fully understand the mechanism of action of N-cyclopropyl-2-(dimethylamino)pyridine-4-carboxamide and its potential applications in the field of organic synthesis and medicinal chemistry.
Conclusion
In conclusion, N-cyclopropyl-2-(dimethylamino)pyridine-4-carboxamide is a highly effective catalyst for a variety of chemical reactions, and it has potential applications in the development of new drugs and materials. While further research is needed to fully understand the mechanism of action of N-cyclopropyl-2-(dimethylamino)pyridine-4-carboxamide and its potential applications, it is clear that this compound has significant potential for use in the laboratory and in the development of new treatments for a variety of diseases.
Méthodes De Synthèse
N-cyclopropyl-2-(dimethylamino)pyridine-4-carboxamide can be synthesized using a variety of methods, including the reaction of 2-(dimethylamino)pyridine-4-carboxylic acid with cyclopropylcarbonyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 2-(dimethylamino)pyridine-4-carboxylic acid with cyclopropyl isocyanate in the presence of a base such as diisopropylethylamine. Both of these methods result in a high yield of N-cyclopropyl-2-(dimethylamino)pyridine-4-carboxamide, which can be purified using standard techniques such as column chromatography.
Applications De Recherche Scientifique
N-cyclopropyl-2-(dimethylamino)pyridine-4-carboxamide has been extensively studied for its potential applications in organic synthesis and medicinal chemistry. It has been found to be a highly effective catalyst for a variety of chemical reactions, including the synthesis of enantiopure compounds and the formation of carbon-carbon bonds. In addition, N-cyclopropyl-2-(dimethylamino)pyridine-4-carboxamide has been found to have potential applications in the development of new drugs, particularly for the treatment of cancer and other diseases.
Propriétés
IUPAC Name |
N-cyclopropyl-2-(dimethylamino)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-14(2)10-7-8(5-6-12-10)11(15)13-9-3-4-9/h5-7,9H,3-4H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHQCVUZFYPCJIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=C1)C(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-2-(dimethylamino)pyridine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-({[(1,3,3-trimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}methyl)benzoic acid](/img/structure/B7558388.png)

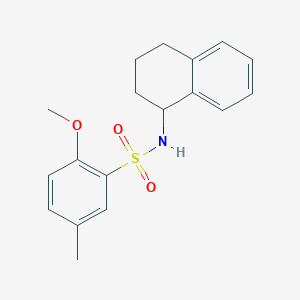

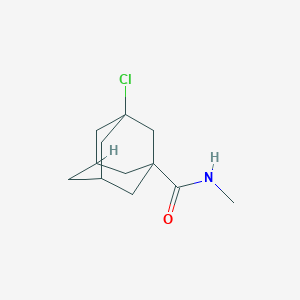
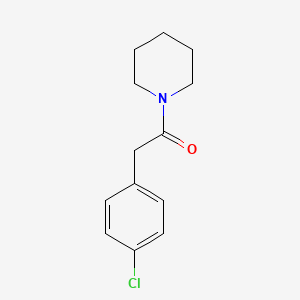
![[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] 3-[(2-methyl-2,3-dihydroindol-1-yl)sulfonyl]benzoate](/img/structure/B7558428.png)
![N-{2-[2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4-oxoquinazolin-3(4H)-yl]ethyl}acetamide](/img/structure/B7558430.png)
![N-(2-oxoazepan-3-yl)-2-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]acetamide](/img/structure/B7558435.png)
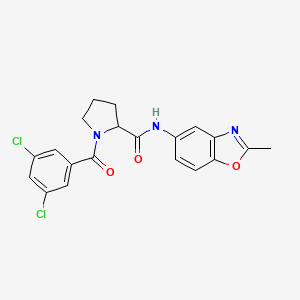
![1-(2,5-dichlorobenzoyl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)pyrrolidine-2-carboxamide](/img/structure/B7558445.png)
![Azepan-1-yl-[2-(dimethylamino)pyridin-4-yl]methanone](/img/structure/B7558455.png)
![5-bromo-N-methyl-N-[(5-methylfuran-2-yl)methyl]furan-3-carboxamide](/img/structure/B7558461.png)